N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxadiazole ring, and a methoxyphenoxy acetamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the methoxyphenoxy acetamide moiety: This can be accomplished through nucleophilic substitution reactions, where the methoxyphenoxy group is introduced using appropriate phenol derivatives and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Interfering with cellular pathways: Modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.
Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-bromophenyl)acetamide: Lacks the oxadiazole and methoxyphenoxy groups, resulting in different chemical and biological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an oxadiazole ring, leading to variations in its reactivity and applications.
These comparisons underscore the distinct features of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H14BrN3O4 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-16(20-25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
ISEAYMNRYOTYBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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